9-Benzyl-2,4,9-triaza-spiro[5.5]undec-2-en-3-ylamine
Description
9-Benzyl-2,4,9-triaza-spiro[5.5]undec-2-en-3-ylamine is a spirocyclic compound featuring a unique tricyclic system with three nitrogen atoms distributed across two fused rings.
Properties
IUPAC Name |
9-benzyl-2,4,9-triazaspiro[5.5]undec-3-en-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4/c16-14-17-11-15(12-18-14)6-8-19(9-7-15)10-13-4-2-1-3-5-13/h1-5H,6-12H2,(H3,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKWISGMHDKFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC(=NC2)N)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 9-Benzyl-2,4,9-triaza-spiro[5.5]undec-2-en-3-ylamine generally proceeds via:
- Construction of the spirocyclic diazaspiro[5.5]undecane scaffold.
- Introduction of protecting groups such as tert-butyl carbamates (BOC) to control reactivity.
- Functionalization of nitrogen atoms with benzyl or other substituents.
- Deprotection and final amination steps to yield the target compound.
Key Preparation Methods and Conditions
| Step | Reaction Description | Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| 1. Formation of tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate | Reaction of 4-chloropyridinium chloride with tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate in isopropyl alcohol | N-ethyl-N,N-diisopropylamine, reflux, 15 h | 51.4% | Purification by silica column chromatography |
| 2. Amide coupling with substituted acids | Coupling of diazaspiro compound with carboxylic acids using carbodiimide chemistry | N-Ethyl-diisopropylamine, N-ethyl-N'-3-(dimethylamino)-propyl-carbodiimide hydrochloride, 1-hydroxybenzotriazole, methylene chloride, 0 °C to room temp, 2.5 days | 70% | Purification by silica chromatography |
| 3. Microwave-assisted substitution | Heating chloride derivatives with amines in n-butanol | Microwave irradiation, 180–185 °C, 5–10 h | Not specified | Deprotection of NH-BOC occurs; mixture of regioisomers obtained |
| 4. Palladium-catalyzed coupling | Reaction with potassium phosphate, bis(tri-t-butylphosphine)palladium(0) in N,N-dimethylacetamide | 100 °C, 18 h | Not specified | Reverse-phase chromatography purification |
| 5. Direct heating with triethylamine | Reaction of diazaspiro compound with chloropurine or sulfonyl chlorides in butan-1-ol or dichloromethane | 100 °C (butan-1-ol), 20 °C (CH2Cl2), 16–72 h, inert atmosphere | 65–84% | Subsequent deprotection with HCl in dioxane and purification by ion exchange chromatography |
| 6. Benzylation via carbamate formation | Reaction with benzyl chloroformate (CbzCl) in dichloromethane with triethylamine | 20 °C, 72 h | 65% | Followed by deprotection to yield benzylated diazaspiro compound |
Detailed Experimental Findings
Step (i) Boc-protected spirocyclic amine synthesis : The reaction of tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate with 4-chloropyridinium chloride in isopropyl alcohol under reflux for 15 hours using N-ethyl-N,N-diisopropylamine afforded the Boc-protected intermediate in 51.4% yield after chromatographic purification.
Amide bond formation : Using carbodiimide coupling agents (N-ethyl-N'-3-(dimethylamino)-propyl-carbodiimide hydrochloride) and 1-hydroxybenzotriazole as an additive in methylene chloride at low temperature followed by room temperature stirring for 2.5 days yielded the amide-functionalized diazaspiro compound in 70% yield.
Microwave irradiation method : Chloride derivatives heated with amines in n-butanol at 180–185 °C under microwave irradiation for 5–10 hours resulted in deprotection of Boc groups and formation of regioisomeric mixtures. This method offers accelerated reaction times but requires careful purification.
Palladium-catalyzed coupling : Using bis(tri-t-butylphosphine)palladium(0) as catalyst with potassium phosphate in anhydrous dimethylacetamide at 100 °C for 18 hours allowed coupling with substituted imidazopyridinone derivatives, followed by reverse-phase chromatography purification.
Benzylation and deprotection : Benzylation was achieved by reacting the diazaspiro compound with benzyl chloroformate in dichloromethane with triethylamine at room temperature for 72 hours, yielding the benzyl carbamate intermediate in 65% yield. Subsequent treatment with 4M HCl in dioxane and ion exchange chromatography afforded the deprotected benzylated amine.
Summary Table of Representative Preparation Routes
| Preparation Route | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Boc-protected spiro amine synthesis | 4-chloropyridinium chloride, N-ethyl-N,N-diisopropylamine | Reflux in isopropanol, 15 h | 51.4 | Silica gel chromatography |
| Amide coupling | Carbodiimide, HOBt, N-ethyl-diisopropylamine | 0 °C to RT, 2.5 d | 70 | Methlyene chloride solvent |
| Microwave substitution | Chloride derivative, amine in n-butanol | 180–185 °C, 5–10 h | Not specified | NH-BOC deprotection occurs |
| Pd-catalyzed coupling | Pd(0), K3PO4, DMA | 100 °C, 18 h | Not specified | Reverse-phase purification |
| Benzylation (Cbz protection) | Benzyl chloroformate, triethylamine | 20 °C, 72 h | 65 | Followed by HCl deprotection |
Analytical Data Supporting Preparation
NMR Spectra : ^1H NMR and ^13C NMR data confirm the structure of intermediates and final products, showing characteristic chemical shifts for spirocyclic methylene protons, benzyl aromatic protons, and amine functionalities.
Mass Spectrometry : LC-MS and HRMS data verify molecular weights consistent with the target compound and intermediates, for example, m/z 411.2254 (M+Na) for benzylated diazaspiro derivatives.
Chromatographic Purity : Purification by silica gel column chromatography, flash chromatography, or ion exchange chromatography ensures high purity (>90%) of the final compounds.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-2,4,9-triaza-spiro[5.5]undec-2-en-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
9-Benzyl-2,4,9-triaza-spiro[5.5]undec-2-en-3-ylamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 9-Benzyl-2,4,9-triaza-spiro[5.5]undec-2-en-3-ylamine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Variations
Triazaspiro vs. Diazaspiro Systems
9-Benzyl-3-cyclobutyl-3,9-diazaspiro[5.5]undecane (CAS: 1001054-49-4):
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives :
Functional Group Modifications
- Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate :
CCR5 Antagonists (e.g., Maraviroc Analogs)
- 4-(4-{[(3S)-1-Butyl-3-(cyclohexylmethyl)-2,5-dioxo-1,4,9-triaza-spiro[5.5]undec-9-yl]methyl}phenoxy)benzoic Acid (12): Shares the triazaspiro[5.5]undecane core but incorporates a carboxylic acid for improved solubility. Exhibits enhanced antiviral activity (EC₅₀ = 1.2 nM) and oral bioavailability (F = 45%) compared to earlier leads .
METTL3 Inhibitors
- N-Benzyl-6-(4-(6-((4,4-dimethylpiperidin-1-yl)methyl)pyridin-3-yl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)pyrimidin-4-amine (7) :
Physicochemical Properties
Key Research Findings and Implications
- Spirocyclic Rigidity : The triazaspiro[5.5]undecane framework enhances target selectivity by restricting conformational flexibility, as seen in METTL3 inhibitors .
- Substituent Effects : Benzyl groups improve membrane permeability but may increase CYP450 metabolism risks. Cyclohexylmethyl substituents (e.g., in CCR5 antagonists) balance lipophilicity and metabolic stability .
- Unmet Needs: Limited data exist on the target compound’s specific bioactivity.
Biological Activity
9-Benzyl-2,4,9-triaza-spiro[5.5]undec-2-en-3-ylamine is a compound of significant interest due to its potential biological activities, particularly as an antimicrobial agent. This article reviews the existing literature on its biological activity, including its mechanism of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C15H22N4
- Molecular Weight : 258.3626 g/mol
- CAS Number : 1251003-44-7
The compound exhibits biological activity primarily through inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of folate in bacteria. This mechanism is particularly relevant in the context of tuberculosis (TB) treatment, where DHFR inhibitors can potentially address multi-drug resistant strains.
Antimycobacterial Activity
Research indicates that derivatives of triazaspiro compounds, including 9-benzyl derivatives, show promising antimycobacterial activity. For instance, a study highlighted the development of selective M. tuberculosis DHFR inhibitors with compounds showing minimum inhibitory concentrations (MIC) as low as 0.01 μM against M. tuberculosis H37Rv .
| Compound | MIC (μM) | Target |
|---|---|---|
| 20b | 0.01 | M. tuberculosis DHFR |
| 20c | 0.025 | M. tuberculosis DHFR |
These compounds demonstrated low cytotoxicity and hemolytic activity, suggesting a favorable safety profile for further development.
Cytotoxicity and Safety Profile
In vitro studies assessing cytotoxicity revealed that these compounds exhibit low toxicity levels against mammalian cells, which is crucial for their potential therapeutic application . The hemolytic activity was also minimal, indicating that they do not significantly lyse red blood cells at therapeutic concentrations.
Study on Triazaspiro Compounds
A notable study focused on the design and synthesis of novel triazaspiro compounds aimed at targeting M. tuberculosis . The research involved:
- Rationale scaffolding design : Creating a library of compounds based on structural features known to interact with DHFR.
- Phenotype-oriented screening : Testing these compounds in whole-cell assays to confirm their antimycobacterial activity.
The results indicated that modifications to the triazaspiro structure could enhance binding affinity and selectivity for bacterial DHFR.
Q & A
Q. How can researchers address low reproducibility in spirocyclic ring formation across labs?
- Methodological Answer :
- Standardized Protocols : Publish detailed step-by-step procedures with:
- Critical Parameters : Stirring rate (>500 rpm), reagent addition order, and moisture control .
- Interlab Studies : Collaborate to identify variability sources (e.g., impurity in starting materials) .
- Case Study : reported 70:30 NMR purity for one isomer, resolved via gradient recrystallization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
